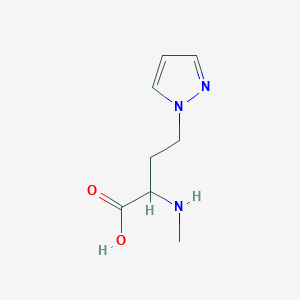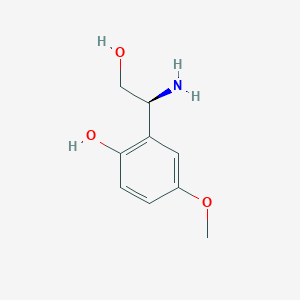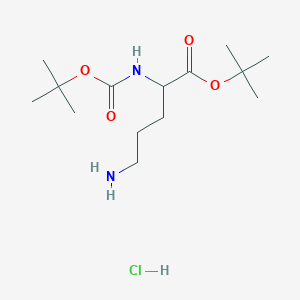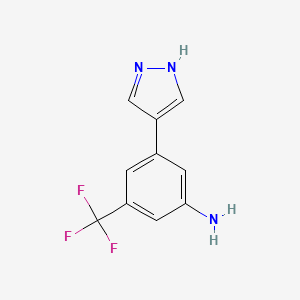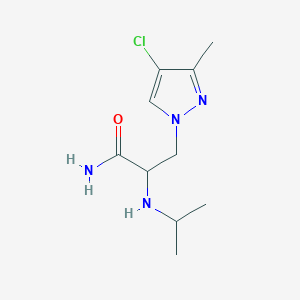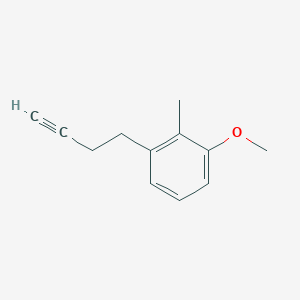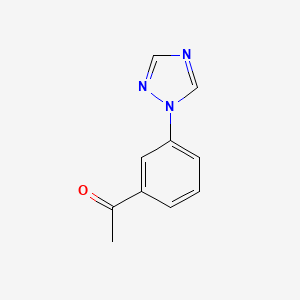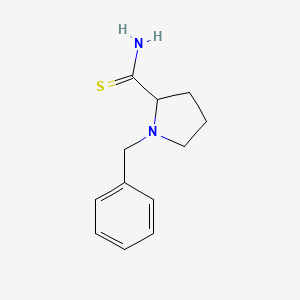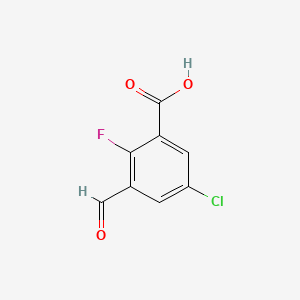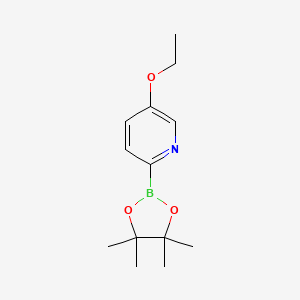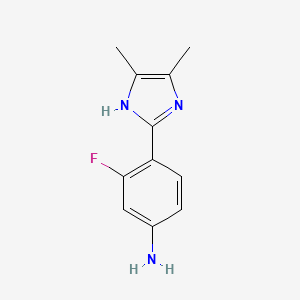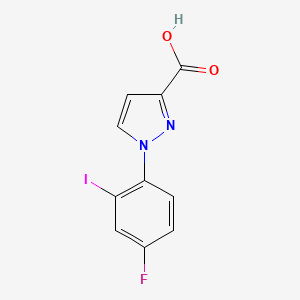
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and an iodo group on the phenyl ring, along with a carboxylic acid functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the fluoro and iodo groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluoro and iodo groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups, along with the carboxylic acid functional group, play crucial roles in these interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid can be compared with similar compounds, such as:
2-(3-Fluoro-4-iodophenyl)acetic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-Fluorophenylacetic acid: This compound lacks the pyrazole ring and the iodo group, making it less complex.
(4-Fluoro-2-iodophenyl)(1-phenyl-1H-pyrazol-4-yl)methanol: This compound has a methanol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H6FIN2O2 |
|---|---|
Poids moléculaire |
332.07 g/mol |
Nom IUPAC |
1-(4-fluoro-2-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
Clé InChI |
YLDUUBDGILCWQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


